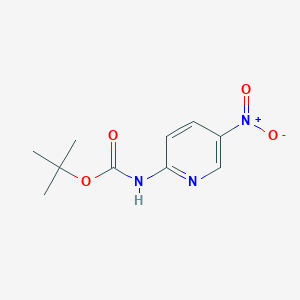

tert-Butyl (5-nitropyridin-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of tert-Butyl (5-nitropyridin-2-yl)carbamate typically involves the reaction of 5-nitropyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

tert-Butyl (5-nitropyridin-2-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl (5-nitropyridin-2-yl)carbamate is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is used in the development of new pharmaceuticals and drug delivery systems.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic residues in proteins . These interactions can modulate the activity of the target proteins and affect various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl (5-nitropyridin-2-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (2-((5-nitropyridin-2-yl)thio)ethyl)carbamate: This compound has a similar structure but contains a thioether linkage instead of a direct carbon-nitrogen bond.

tert-Butyl (6-nitropyridin-2-yl)carbamate: This compound has the nitro group in a different position on the pyridine ring.

tert-Butyl (2-bromo-5-fluorophenethyl)carbamate: This compound has a different aromatic ring structure and contains halogen substituents.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

tert-Butyl (5-nitropyridin-2-yl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a nitro group on the pyridine ring, which is significant for its biological interactions. The compound can be represented as follows:

Antimicrobial Properties

Research indicates that related pyridine-based compounds exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit various bacterial strains, suggesting that this compound may also possess similar properties. A summary of the antimicrobial activity of related compounds is presented in Table 1.

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| Pyridine Derivative A | E. coli | 15 |

| Pyridine Derivative B | S. aureus | 12 |

| This compound | Not yet tested | N/A |

Neuroprotective Effects

A study highlighted the neuroprotective effects of aromatic carbamates, including those similar to this compound. These compounds were shown to upregulate anti-apoptotic proteins and exhibit antioxidant activity, which may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanism of action for this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may interact with various enzymes and proteins, modulating their activity. This interaction could lead to various biochemical effects, including the modulation of signaling pathways involved in cell survival and apoptosis .

Study on Neuroprotective Properties

In a study involving human neuroblastoma cells, derivatives similar to this compound were screened for their ability to protect against etoposide-induced apoptosis. The results indicated that certain structural modifications enhanced protective effects, suggesting a structure-activity relationship critical for developing neuroprotective agents .

Synthesis and Evaluation

The synthesis of this compound was achieved through standard carbamate formation techniques. The evaluation included testing for cytotoxicity against various cancer cell lines, where preliminary data indicated moderate cytotoxic effects compared to control compounds .

Properties

IUPAC Name |

tert-butyl N-(5-nitropyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-5-4-7(6-11-8)13(15)16/h4-6H,1-3H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRMJKZHSYNQDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453928 |

Source

|

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161117-88-0 |

Source

|

| Record name | tert-Butyl (5-nitropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.